3,3-Dimethylcyclobutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)3-5(7)4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBARYIIIXIZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337772 | |
| Record name | 3,3-Dimethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-33-2 | |
| Record name | 3,3-Dimethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatives and Analogues of 3,3 Dimethylcyclobutan 1 One
Synthesis and Reactivity of Various Substituted 3,3-Dimethylcyclobutanones
The synthesis of substituted 3,3-dimethylcyclobutanones can be achieved through several strategic approaches, primarily involving the modification of the pre-existing cyclobutane (B1203170) ring or the construction of the ring with the desired substituents in place.
One common strategy is the alkylation of the enolate of 3,3-dimethylcyclobutan-1-one. Treatment of the parent ketone with a strong base, such as lithium diisopropylamide (LDA), generates the corresponding enolate, which can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C2 position. The regioselectivity of this reaction is well-controlled due to the symmetry of the starting material. However, the stereoselectivity of the alkylation can be influenced by the reaction conditions and the nature of the electrophile.
Another significant synthetic route is the [2+2] photocycloaddition . This method involves the light-induced reaction of an alkene with a ketene (B1206846) or another suitable precursor to form the cyclobutane ring directly. By choosing appropriately substituted starting materials, various derivatives of this compound can be prepared. This approach is particularly useful for accessing polysubstituted cyclobutanes with specific stereochemical arrangements.
The Favorskii rearrangement of α-halo-3,3-dimethylcyclobutanones provides a pathway to ring-contracted products, typically cyclopropanecarboxylic acid derivatives. This reaction proceeds through a cyclopropanone (B1606653) intermediate and is a key transformation in the chemistry of these compounds. The rearrangement of cyclic α-halo ketones, in general, serves as a method for ring contraction.
The reactivity of substituted 3,3-dimethylcyclobutanones is largely dictated by the nature and position of the substituents. For instance, the presence of a halogen at the C2 position renders the molecule susceptible to nucleophilic substitution and elimination reactions, as well as the aforementioned Favorskii rearrangement.
The carbonyl group itself is a key reactive site. Stereoselective reduction of 2-substituted-3,3-dimethylcyclobutanones using hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, has been investigated. These studies have shown that the stereochemical outcome of the reduction, leading to the formation of cis or trans alcohols, is influenced by steric and electronic factors of the substituent at the C2 position. For 3-substituted cyclobutanones, hydride reduction has been shown to be highly selective for the formation of the cis-alcohol. vub.ac.benih.gov This selectivity can be further enhanced by adjusting the reaction temperature and the polarity of the solvent. vub.ac.benih.gov
The reaction of this compound and its derivatives with organometallic reagents , such as Grignard reagents or organolithium compounds, provides a route to tertiary alcohols. The stereochemistry of this addition is also a subject of interest, with the approach of the nucleophile being influenced by the steric bulk of the gem-dimethyl group and any substituents on the ring.
| Derivative Type | Synthetic Method | Key Reactivity Features |
| 2-Alkyl-3,3-dimethylcyclobutanones | Enolate alkylation | Susceptible to further functionalization at the carbonyl group. |
| 2-Halo-3,3-dimethylcyclobutanones | Halogenation of the enolate | Undergo Favorskii rearrangement, nucleophilic substitution. |
| 2,3-Disubstituted-3,3-dimethylcyclobutanones | [2+2] Photocycloaddition | Stereochemistry is set during the cycloaddition. |
| 3,3-Dimethylcyclobutanol derivatives | Reduction of the ketone | Can exist as cis and trans isomers. |
Structure-Reactivity Relationships within this compound Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity is a field of significant interest. The inherent strain of the four-membered ring, coupled with the steric hindrance imposed by the gem-dimethyl group at the C3 position, profoundly influences the molecule's behavior in chemical transformations.
The puckered nature of the cyclobutane ring leads to different local environments for substituents, which in turn affects their reactivity. For instance, the rate and stereochemical outcome of reactions at the C2 position are dependent on whether the substituent is in a pseudo-axial or pseudo-equatorial position.
In the case of enolate alkylation , the approach of the electrophile is directed by the existing stereochemistry of the molecule and the desire to minimize steric interactions. The alkylation of conformationally rigid cyclohexanone (B45756) enolates has been shown to preferentially occur from the axial direction to form a chair-like transition state. ubc.ca While not a direct analogue, similar principles of minimizing steric strain in the transition state would apply to the puckered cyclobutane ring.
The stereoselectivity of hydride reductions of substituted cyclobutanones provides a clear example of structure-reactivity relationships. Computational studies on 3-substituted cyclobutanones have indicated that torsional strain plays a significant role in favoring the anti-facial attack of the hydride, leading to the predominant formation of the cis-alcohol. vub.ac.benih.gov This is consistent with the Felkin-Anh model of nucleophilic addition to carbonyls. When a benzyloxy group is present as a substituent, repulsive electrostatic interactions can further enhance the selectivity for the cis-isomer. vub.ac.benih.gov
The presence of bulky substituents on the ring can also influence the planarity of the cyclobutane ring, which in turn can affect the conjugation of π-systems attached to the ring and their reactivity in, for example, photochemical reactions.
| Structural Feature | Influence on Reactivity | Example Reaction |
| Gem-dimethyl group at C3 | Steric hindrance influencing the approach of reagents. | Nucleophilic addition to the carbonyl group. |
| Substituent at C2 | Directs the stereochemical outcome of reactions. | Stereoselective reduction of the carbonyl. |
| Ring puckering | Creates different steric environments for substituents. | Enolate alkylation. |
| Nature of C2 substituent (electron-withdrawing/donating) | Affects the acidity of α-protons and reactivity of the carbonyl. | Enolate formation and subsequent reactions. |
Isomeric Forms and Stereochemical Implications
The non-planar nature of the cyclobutane ring in this compound and its derivatives gives rise to various isomeric forms and has significant stereochemical implications for their synthesis and reactivity.
For monosubstituted derivatives at the C2 position, the substituent can occupy either a pseudo-axial or pseudo-equatorial position in the puckered ring. These conformers can interconvert through ring flipping, although the energy barrier for this process is generally low. The preferred conformation will be the one that minimizes steric interactions.
When two substituents are present on the ring, for example at the C2 and C4 positions, cis and trans diastereomers are possible. The relative stability of these isomers and their preferred conformations will depend on the nature and size of the substituents. For instance, in disubstituted cyclohexanes, there is a strong preference for bulky groups to occupy equatorial positions to avoid 1,3-diaxial interactions. Similar, albeit less pronounced, steric considerations apply to the cyclobutane ring system.
The introduction of a chiral center, for instance by the addition of a substituent at the C2 position, leads to the possibility of enantiomers. The enantioselective synthesis of such chiral cyclobutanones is an important area of research, often employing chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
Conformational analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the measurement of coupling constants and Nuclear Overhauser Effect (NOE) enhancements, can provide valuable information about the preferred conformations and relative stereochemistry of substituted 3,3-dimethylcyclobutanones. mdpi.com X-ray crystallography can provide definitive structural information in the solid state, confirming the relative and absolute stereochemistry of chiral derivatives. nih.govresearchgate.netresearchgate.net
The stereochemistry of the starting material and the reaction mechanism have a profound impact on the stereochemical outcome of a reaction. For example, in the stereoselective reduction of 2-substituted-3,3-dimethylcyclobutanones, the pre-existing stereocenter at C2 directs the approach of the reducing agent, leading to the preferential formation of one diastereomeric alcohol.
| Isomer Type | Description | Key Implications |
| Conformational Isomers (Rotamers) | Arise from the puckering of the cyclobutane ring (pseudo-axial/equatorial). | Influences the reactivity of substituents. |
| Diastereomers (cis/trans) | Occur with two or more substituents on the ring. | Have different physical and chemical properties. |
| Enantiomers | Non-superimposable mirror images in chiral derivatives. | Require stereoselective synthesis methods. |
Spectroscopic Characterization and Structural Elucidation Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. The most characteristic feature in the IR spectrum of 3,3-dimethylcyclobutan-1-one is the carbonyl (C=O) stretching vibration.
Due to the ring strain in the four-membered cyclobutane (B1203170) ring, the carbonyl stretching frequency is shifted to a higher wavenumber compared to that of a typical acyclic ketone (which appears around 1715 cm⁻¹). For cyclobutanone (B123998), this absorption is observed at approximately 1780 cm⁻¹ . The presence of the gem-dimethyl group at the C-3 position is not expected to significantly alter this frequency.
Predicted IR Absorption Data for this compound:
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
| ~2960-2870 | C-H (sp³) stretch | Strong |
| ~1780 | C=O stretch | Strong, Sharp |
| ~1465 | C-H bend (methylene) | Medium |
| ~1370 | C-H bend (methyl) | Medium |
Other expected absorptions include C-H stretching vibrations from the methyl and methylene (B1212753) groups in the region of 2960-2870 cm⁻¹, and C-H bending vibrations for the methylene and methyl groups around 1465 cm⁻¹ and 1370 cm⁻¹, respectively .
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (98.14 g/mol ). The fragmentation of cyclic ketones is often characterized by alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and ring cleavage pathways.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 98 | [C₆H₁₀O]⁺ (Molecular Ion) |
| 70 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 56 | [M - C₃H₆]⁺ |
| 42 | [C₃H₆]⁺ or [C₂H₂O]⁺ |
| 41 | [C₃H₅]⁺ |
Common fragmentation pathways for cyclobutanones involve the loss of ethene (C₂H₄) or carbon monoxide (CO), which would lead to a fragment ion at m/z 70 acs.org. Another possible fragmentation is the cleavage of the ring to lose propene (C₃H₆), resulting in a fragment at m/z 56. Further fragmentation can lead to smaller ions such as those at m/z 42 and 41.
High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with a high degree of accuracy. This enables the calculation of the elemental formula of the molecule and its fragments.
For this compound, the theoretical exact mass of the molecular ion [C₆H₁₀O]⁺ can be calculated as follows:
(6 x 12.000000) + (10 x 1.007825) + (1 x 15.994915) = 98.073165 amu.
An experimental HRMS measurement confirming this exact mass would provide strong evidence for the elemental composition of C₆H₁₀O.
X-ray Crystallography for Definitive Structural Characterization
X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This powerful analytical technique provides precise information about the spatial arrangement of atoms, bond lengths, and bond angles, thereby offering a definitive structural elucidation that is unparalleled by other spectroscopic methods. wikipedia.orgnorthwestern.edu While spectroscopic techniques like NMR and IR spectroscopy provide valuable information about the connectivity and functional groups present in a molecule, X-ray crystallography affords a complete and unambiguous picture of the molecular architecture in the solid state.
The successful application of X-ray crystallography is contingent upon the ability to grow a single crystal of the compound of interest that is of suitable size and quality. The process involves irradiating the crystal with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted X-rays. wikipedia.orgazom.com This diffraction pattern is a direct consequence of the regular, repeating arrangement of molecules within the crystal lattice.
For a definitive structural characterization of this compound, a single-crystal X-ray diffraction experiment would be the conclusive method. The process would involve the following key steps:
Crystal Growth: The initial and often most challenging step is the cultivation of a high-quality single crystal of this compound. This typically involves slow evaporation of a saturated solution, or other techniques such as vapor diffusion or cooling crystallization.
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated while being irradiated with X-rays, and the diffraction data are collected on a detector. azom.com
Structure Solution and Refinement: The collected diffraction data are then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The phases of the diffracted X-rays are determined, which allows for the calculation of an electron density map. This map is then interpreted to locate the positions of the individual atoms. The initial structural model is then refined to achieve the best possible fit with the experimental data.
Although a specific crystal structure for this compound is not publicly available as of the last update, a hypothetical set of crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₀O |
| Formula Weight | 98.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.543 |
| b (Å) | 8.765 |
| c (Å) | 10.123 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 560.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.162 |
The detailed structural parameters obtained from X-ray crystallography, such as the puckering of the cyclobutane ring and the precise bond lengths and angles of the carbonyl group and the gem-dimethyl substituents, would provide invaluable insights into the molecule's conformation and potential intermolecular interactions in the solid state.
Applications and Synthetic Utility of 3,3 Dimethylcyclobutan 1 One in Advanced Organic Chemistry
Role as a Versatile Building Block in Complex Molecule Synthesis
The inherent ring strain of the cyclobutane (B1203170) moiety in 3,3-Dimethylcyclobutan-1-one makes it a reactive intermediate, primed for a variety of chemical transformations. This reactivity allows chemists to use it as a foundational component for constructing more intricate structures. springernature.com
This compound and its derivatives are instrumental in the synthesis of complex carbocyclic and heterocyclic frameworks. The strained ring can undergo controlled ring-opening, ring-expansion, or rearrangement reactions to yield larger, more complex ring systems that would be challenging to assemble through other methods. nih.govresearchgate.net For instance, enantioselective approaches can be used to synthesize a wide array of chiral 2,3-disubstituted cyclobutanones from cyclobutenone precursors. nih.gov These chiral intermediates are highly valuable as they can be stereospecifically transformed into more complex structures such as fused spiro molecules. researchgate.net The ability to create diversely substituted four-membered carbocycles is of growing interest for various chemical applications. researchgate.net
The synthesis of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—is a persistent challenge in organic synthesis. chemrxiv.orgchemrxiv.org These motifs are prevalent in many bioactive natural products. chemrxiv.org this compound provides a direct solution to this challenge as it inherently contains a gem-dimethyl group, which constitutes an all-carbon quaternary center. nih.govrsc.org By incorporating this building block into a synthetic route, chemists can efficiently introduce this complex structural feature into a target molecule. This strategy circumvents the often lengthy and low-yielding steps required to construct such centers from simpler precursors. The use of building blocks already containing this motif is a key strategy in the efficient synthesis of molecules that feature multiple or contiguous quaternary centers. nih.gov
Precursor in Natural Product Synthesis
The gem-dimethylcyclobutane motif is a common structural element found in a multitude of natural products, particularly in the terpene family. nih.govrsc.org Historically, syntheses often relied on starting materials that already contained this framework. However, modern strategies increasingly focus on de novo approaches, assembling the cyclobutane ring from scratch, where building blocks like this compound and related structures are pivotal. rsc.org
Recent breakthroughs have demonstrated the power of synthetic strategies that build upon gem-dimethylcyclobutane units to achieve the total synthesis of several complex natural products. An enantioselective approach utilizing the hydrofunctionalization of cyclobutenones has proven particularly effective. nih.gov This methodology provides access to chiral cyclobutanones that serve as key intermediates. nih.govresearchgate.net This strategy has been successfully applied to the total synthesis of several notable natural products containing the gem-dimethylcyclobutane core. nih.gov
Key examples include:
(+)-β-Caryophyllene: A widely occurring bicyclic sesquiterpene known for its anti-inflammatory properties. nih.govresearchgate.net
(−)-Raikovenal: A marine natural product whose first enantioselective total synthesis was accomplished using a strategy involving the construction of a gem-dimethylcyclobutane intermediate. nih.govresearchgate.net
(−)-Rumphellanones: A family of marine natural products (Rumphellanones A-C) that have been successfully synthesized via this modern approach. nih.gov
The table below summarizes these natural products and the synthetic context.
| Natural Product | Class | Key Synthetic Strategy |
| (+)-β-Caryophyllene | Sesquiterpene | Enantioselective synthesis of a gem-dimethylcyclobutane intermediate. nih.gov |
| (−)-Raikovenal | Marine Natural Product | Enantioselective hydrofunctionalization of cyclobutenones. nih.govresearchgate.net |
| (−)-Rumphellanones A-C | Marine Natural Product | Utilizes chiral 2,3-disubstituted cyclobutanone (B123998) intermediates. nih.gov |
Intermediate in Medicinal Chemistry and Pharmaceutical Research
The cyclobutane ring is increasingly utilized in medicinal chemistry to create molecules with unique three-dimensional shapes and improved pharmacological properties.
A significant application of cyclobutanone scaffolds is in the development of analogues for bioactive molecules, particularly as enzyme inhibitors. The cyclobutanone ring system is considered an isostere of the β-lactam ring found in widely used antibiotics like penicillin. nih.gov In these analogues, the cyclic amide (lactam) is replaced by the all-carbon cyclobutanone ring. nih.gov
This isosteric replacement is a key strategy to combat bacterial resistance. Many bacteria produce β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics. Cyclobutanone analogues are designed to be hydrolytically stable and act as inhibitors of these resistance-conferring enzymes. nih.govnih.gov Research has shown that cyclobutanone analogues of the penam (B1241934) ring system are reversible inhibitors with activity against multiple classes of β-lactamases. nih.gov Beyond antibiotic resistance, these analogues have also been investigated as inhibitors of other serine proteases, demonstrating their broader potential in medicinal chemistry. nih.gov
The table below illustrates the isosteric relationship between the core structures of β-lactam antibiotics and their cyclobutanone analogues.
| Core Structure | Ring Composition | Role in Medicinal Chemistry |
| β-Lactam | 4-membered ring with 3 carbons and 1 nitrogen (amide) | Core of major antibiotic classes (e.g., penicillins, cephalosporins). nih.gov |
| Cyclobutanone | 4-membered all-carbon ring (ketone) | Isosteric replacement for the β-lactam ring to create β-lactamase inhibitors. nih.govnih.gov |
Scaffolds for Drug Discovery (e.g., MDM2 Inhibitors)
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. The intrinsic three-dimensionality of the cyclobutane ring makes it an attractive framework for the development of new therapeutic agents. The 3,3-dimethylcyclobutane moiety, in particular, offers a rigid and sterically defined scaffold that can be strategically functionalized to interact with biological targets.
One area where such scaffolds are of interest is in the development of inhibitors for the Mouse Double Minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor protein, and its inhibition is a promising strategy in cancer therapy. While various scaffolds have been explored for MDM2 inhibition, the incorporation of a 3,3-dimethylcyclobutane core has shown potential in enhancing binding affinity and optimizing pharmacokinetic profiles. For instance, research has demonstrated that the inclusion of a cis-3-hydroxy-3-methyl-cyclobutylamino group in MDM2 inhibitors contributes to improved binding affinity. This highlights the potential of derivatives of this compound to serve as key components in the design of next-generation MDM2 inhibitors.
The following table summarizes the properties of a hypothetical MDM2 inhibitor incorporating a 3,3-dimethylcyclobutane-derived moiety, illustrating its potential advantages.
| Property | Value | Significance in Drug Discovery |
| Binding Affinity (Ki) | Low nM | High potency towards the target protein. |
| Ligand Efficiency | > 0.3 | Efficient binding relative to the size of the molecule. |
| Metabolic Stability | High | Reduced clearance and longer half-life in the body. |
| Solubility | Moderate to High | Good absorption and distribution characteristics. |
This table is illustrative and based on the potential benefits of incorporating the 3,3-dimethylcyclobutane scaffold.
Development of Bioisosteres
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a fundamental concept in medicinal chemistry. The 3,3-dimethylcyclobutane moiety has been investigated as a bioisosteric replacement for various common functional groups, offering advantages in terms of metabolic stability, lipophilicity, and conformational rigidity.
The gem-dimethyl group, in particular, can serve as a bioisostere for a carbonyl group or a larger cycloalkane. The replacement of a metabolically susceptible ketone with a more stable 3,3-dimethylcyclobutane unit can prevent unwanted metabolic transformations, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, the rigid nature of the cyclobutane ring can lock the conformation of a molecule, leading to enhanced binding affinity and selectivity for its biological target.
The table below provides a comparative analysis of the physicochemical properties of a parent molecule containing a carbonyl group and its bioisostere featuring a 3,3-dimethylcyclobutane unit.
| Property | Parent Molecule (with Carbonyl) | Bioisostere (with 3,3-Dimethylcyclobutane) |
| Lipophilicity (logP) | Moderate | Increased |
| Metabolic Stability | Susceptible to reduction | Generally more stable |
| Conformational Flexibility | More flexible | Conformationally restricted |
| Polar Surface Area (PSA) | Higher | Lower |
Development of Novel Organic Reaction Methodologies and Concepts
The inherent ring strain of the cyclobutane ring in this compound makes it a versatile substrate for the development of novel ring-expansion reactions. These methodologies provide access to larger, more complex carbocyclic and heterocyclic systems that would be challenging to synthesize through other means.
One prominent example is the photochemical or thermal ring expansion of cyclobutanones. Upon irradiation or heating, this compound can undergo cleavage of the C1-C2 or C1-C4 bond, leading to the formation of a diradical intermediate. This intermediate can then rearrange to form five-membered ring systems, such as cyclopentanones. The regioselectivity of the ring expansion can often be controlled by the substitution pattern on the cyclobutane ring and the reaction conditions.
Another important class of reactions involves the Baeyer-Villiger oxidation of this compound. Treatment of the ketone with a peroxy acid results in the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a five-membered lactone. This reaction provides a straightforward route to valuable γ-lactones, which are common structural motifs in natural products and pharmaceuticals.
The following table outlines some of the key ring-expansion reactions utilizing this compound as a starting material.
| Reaction Type | Reagents | Product Type |
| Photochemical Ring Expansion | UV light | Substituted cyclopentanones |
| Thermal Ring Expansion | Heat | Substituted cyclopentanones |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | γ-Lactone |
| Tiffeneau-Demjanov Rearrangement | Nitrous acid (from NaNO2, HCl) | Ring-expanded ketones |
Applications in Catalyst and Ligand Design
The rigid and well-defined three-dimensional structure of the 3,3-dimethylcyclobutane framework makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. By introducing coordinating functional groups at specific positions on the cyclobutane ring, it is possible to create a chiral environment around a metal center, enabling enantioselective transformations.
For example, derivatives of this compound can be converted into chiral diamines or phosphines. These chiral ligands can then be complexed with transition metals such as rhodium, palladium, or ruthenium to generate catalysts for a variety of asymmetric reactions, including hydrogenation, hydroformylation, and allylic alkylation. The gem-dimethyl group on the cyclobutane backbone can play a crucial role in influencing the stereochemical outcome of the reaction by creating a sterically demanding environment that favors the formation of one enantiomer over the other.
While the direct use of this compound in commercially available catalysts is not widespread, the principles of using such rigid, substituted cyclobutane cores are being actively explored in academic research. The development of synthetic routes to enantiomerically pure derivatives of this compound is a key area of focus, as this will unlock the full potential of this scaffold in asymmetric catalysis.
The table below lists potential classes of chiral ligands that can be synthesized from a 3,3-dimethylcyclobutane scaffold and their potential applications in asymmetric catalysis.
| Ligand Class | Potential Synthesis from 3,3-Dimethylcyclobutane Scaffold | Application in Asymmetric Catalysis |
| Chiral Diamines | Reductive amination of the ketone followed by resolution | Asymmetric hydrogenation, transfer hydrogenation |
| Chiral Phosphines | Conversion of the ketone to a diol, followed by phosphination | Asymmetric allylic alkylation, cross-coupling reactions |
| Chiral Amino Alcohols | Stereoselective reduction of the ketone and subsequent amination | Asymmetric addition of organozinc reagents to aldehydes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
